molecular formula C14H10ClFN2O2 B12164547 4-chloro-N'-(4-fluorobenzoyl)benzohydrazide

4-chloro-N'-(4-fluorobenzoyl)benzohydrazide

Cat. No.: B12164547
M. Wt: 292.69 g/mol
InChI Key: CUKRLACREJUPAW-UHFFFAOYSA-N
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Description

4-chloro-N’-(4-fluorobenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro group and a fluorobenzoyl group attached to a benzohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-fluorobenzoyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-fluorobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-fluorobenzoyl)benzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The hydrazide moiety can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzohydrazides, while oxidation can yield corresponding azides or other oxidized derivatives.

Scientific Research Applications

4-chloro-N’-(4-fluorobenzoyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-fluorobenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-(4-fluorobenzoyl)benzohydrazide is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C14H10ClFN2O2

Molecular Weight

292.69 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-4-fluorobenzohydrazide

InChI

InChI=1S/C14H10ClFN2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20)

InChI Key

CUKRLACREJUPAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)F

Origin of Product

United States

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